molecular formula C6H10Cl3N3 B13467723 1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride

Cat. No.: B13467723
M. Wt: 230.5 g/mol
InChI Key: AQWLHIGVGUYTLC-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C6H9ClN32HCl It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride typically involves the reaction of 2-chloro-6-methylpyrimidine with methanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidines, while coupling reactions can produce complex organic molecules with new carbon-carbon bonds.

Scientific Research Applications

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-4-chloro-6-methylpyrimidine: A related compound with similar structural features.

    (2-Chloro-6-methylpyridin-4-yl)methanamine dihydrochloride: Another compound with a similar pyridine ring structure.

    Benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine: A benzyl derivative with comparable chemical properties.

Uniqueness

1-(2-Chloro-6-methylpyrimidin-4-yl)methanamine dihydrochloride is unique due to its specific substitution pattern and the presence of the methanamine group. This structural feature imparts distinct chemical reactivity and potential biological activity, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C6H10Cl3N3

Molecular Weight

230.5 g/mol

IUPAC Name

(2-chloro-6-methylpyrimidin-4-yl)methanamine;dihydrochloride

InChI

InChI=1S/C6H8ClN3.2ClH/c1-4-2-5(3-8)10-6(7)9-4;;/h2H,3,8H2,1H3;2*1H

InChI Key

AQWLHIGVGUYTLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)Cl)CN.Cl.Cl

Origin of Product

United States

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